molecular formula C14H22Cl2N2 B1445831 2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride CAS No. 1965309-95-8

2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride

Cat. No.: B1445831
CAS No.: 1965309-95-8
M. Wt: 289.2 g/mol
InChI Key: VJQUAJSCPIMBKJ-UHFFFAOYSA-N
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Description

2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2 . It is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-11-14(12-16)6-8-15-9-7-14;;/h1-5,15H,6-12H2;2*1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 289.25 .

Scientific Research Applications

Heterocyclic Chemistry and Biological Activity

2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride is related to the 2,3-benzodiazepines, a class of biologically active compounds with potential therapeutic applications. Some 2,3-benzodiazepine analogs have shown promise in preclinical studies for the treatment of various diseases, including certain types of cancer, due to their significant biological efficacy. The synthesis and investigation of new heterocyclic compounds, such as this compound, contribute to the discovery of potential new medicines (Földesi, Volk, & Milen, 2018).

Spirocyclic Derivatives as Antioxidants

Spirocyclic compounds, including derivatives like this compound, are of interest in medicinal chemistry for their antioxidant properties. These compounds have shown potential in preventing oxidative stress, which is implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. The study of spirocyclic compounds as antioxidants is a promising area for the development of new therapeutic agents (Acosta-Quiroga et al., 2021).

Drug Discovery and Structural Novelty

Spirocyclic scaffolds, such as those found in this compound, are increasingly used in drug discovery due to their structural novelty and inherent three-dimensionality. These features make spirocyclic compounds attractive for the development of new drugs with unique mechanisms of action. The versatility of spiro scaffolds has been highlighted in recent medicinal chemistry research, pointing to their potential in the discovery of innovative therapeutic agents (Zheng, Tice, & Singh, 2014).

Photochromic Spiro Compounds and Applications

Spiro compounds like this compound have applications in the development of photochromic materials. These materials can undergo reversible structural changes upon exposure to light, leading to a change in color. This property is utilized in various applications, including sensing, probing, and optical elements, making spiro compounds valuable in materials science and engineering (Xia, Xie, & Zou, 2017).

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-benzyl-2,7-diazaspiro[3.5]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-11-14(12-16)6-8-15-9-7-14;;/h1-5,15H,6-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQUAJSCPIMBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride
Reactant of Route 2
2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride
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2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride
Reactant of Route 6
2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride

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